BenchChemオンラインストアへようこそ!

Pyrazolo[1,5-a]pyrimidine-6,7-diamine

Purine Analog Synthesis Fused Heterocycles Building-Block Chemistry

Pyrazolo[1,5-a]pyrimidine-6,7-diamine (CAS 802300-34-1) is a heterocyclic diamine within the azolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine core with amino groups at the 6- and 7-positions. This substitution pattern makes it a strategic intermediate, or 'building-block', for constructing more complex fused heteroaromatic systems, such as pyrazolo[5,1-b]purines, which are of interest as purine analogs.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Cat. No. B13899137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-6,7-diamine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=C(N2N=C1)N)N
InChIInChI=1S/C6H7N5/c7-4-3-9-5-1-2-10-11(5)6(4)8/h1-3H,7-8H2
InChIKeyRNAYHBXCJFLKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine-6,7-diamine: Core Scaffold Overview for Procurement Decisions


Pyrazolo[1,5-a]pyrimidine-6,7-diamine (CAS 802300-34-1) is a heterocyclic diamine within the azolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine core with amino groups at the 6- and 7-positions . This substitution pattern makes it a strategic intermediate, or 'building-block', for constructing more complex fused heteroaromatic systems, such as pyrazolo[5,1-b]purines, which are of interest as purine analogs [1]. Its value lies primarily in its synthetic utility rather than in its own direct biological target engagement [2].

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidine-6,7-diamine Fails: The Regiochemistry Problem


The specific positioning of the two amino groups on the pyrimidine ring dictates the compound's reactivity and the structure of its downstream products. The 6,7-diamine cannot be generically substituted with its more common 5,7-diamine regioisomer, as the latter is widely patented for direct CDK inhibition [1]. Using the 5,7-isomer for annulation would lead to different fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines with substitution at the 5 and 7 positions) rather than the targeted pyrazolo[5,1-b]purines accessible from the 6,7-diamine [2]. The synthetic route to the 6,7-diamine also presents unique challenges, with older methods being laborious, making the source and purity of the compound critical for reproducible research [2].

Quantitative Differentiation Evidence for Pyrazolo[1,5-a]pyrimidine-6,7-diamine


Superior Synthetic Utility for Pyrazolo[5,1-b]purine Construction Over 5,7-Diamine Regioisomer

The 6,7-diamine regioisomer is a direct precursor to pyrazolo[5,1-b]purines, a class of tri-cyclic purine analogs. In contrast, the 5,7-diamine regioisomer is typically functionalized as a kinase inhibitor scaffold and cannot undergo the same annulation to form this specific fused purine system [1]. This is a qualitative but critical structural prerequisite for accessing this particular chemical space. The synthesis of these target purines from 6-arylazo intermediates proceeds with yields up to 96% under microwave irradiation, demonstrating the efficiency of the 6,7-diamine as a productive intermediate [2].

Purine Analog Synthesis Fused Heterocycles Building-Block Chemistry

Validated Biological Relevance via Activity of Derived Purine Structures

The synthetic utility of the 6,7-diamine is validated by the biological activity of its direct cyclization products. 2,3-dihydro-1H-pyrazolo[5,1-b]purin-2-ones, synthesized from 6,7-diaminopyrazolo[1,5-a]pyrimidines, demonstrated remarkable hypocholesteric activity and an enhancement effect on the lipolytic activity of ACTH [1]. This provides a specific biological rationale for synthesizing and procuring the 6,7-diamine precursor, whereas the 5,7-diamine regioisomer is associated with a completely different pharmacological profile (CDK inhibition).

Hypocholesteric Activity Purine Analog Prodrug/Precursor

Improved Synthesis Scalability Over Prior Methods for 6,7-Diamine Regioisomers

The synthesis of azolo[1,5-a]pyrimidine-6,7-diamines is challenging. A 2021 method describes a convenient reductive cleavage approach that provides the target diamines in good yields without the need for extra purification, a significant advance over a previously laborious and lower-yielding approach [1]. The key intermediate, 2-[2-(4-methylphenyl)-hydrazinylidene]-3-oxo-propionitrile, is obtained in a 56% yield [1]. While not a direct comparison of the final compound's yield with a competitor, this establishes a modern, scalable baseline for its preparation. Prior methods for related triazolo-6,7-diamines report optimized reduction yields of 86–89% [2], setting an expectation for a well-optimized process.

Synthetic Methodology Process Chemistry Reductive Cleavage

Validated Application Scenarios for Pyrazolo[1,5-a]pyrimidine-6,7-diamine


Synthesis of Pyrazolo[5,1-b]purine Libraries for Drug Discovery

The primary application for this compound is as a precursor for synthesizing pyrazolo[5,1-b]purine derivatives. These fused tricyclic systems are purine analogs with reported hypocholesteric activity. Research groups focused on metabolic disorders or purinergic signaling should procure this specific regioisomer, as the 5,7-diamine alternative leads to different, CDK-inhibitor-type structures [1][2].

Development of Azoloannulated Pteridine and Purine Heterocycles

The 6,7-diamine motif is a versatile 'building-block' for constructing azolo[a]annulated pteridines and other complex polycyclic systems of biological interest. Recent synthetic advances make this a viable starting material for diversity-oriented synthesis in medicinal chemistry programs, moving beyond the well-explored kinase inhibitor space occupied by other regioisomers [3].

Process Chemistry Scale-Up for High-Value Intermediates

Industrial or academic labs requiring multi-gram quantities of the 6,7-diamine can rely on the 2021 reductive cleavage method, which avoids laborious purification and offers a scalable route. The reported intermediate yield (56%) provides a benchmark for process optimization, and the method's tolerance for various aminoazole starting materials allows for the synthesis of a diverse range of substituted analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-6,7-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.